molecular formula C6F12S2 B1606920 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane CAS No. 791-50-4

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane

Cat. No.: B1606920
CAS No.: 791-50-4
M. Wt: 364.2 g/mol
InChI Key: QKKBOQYIHOYXKK-UHFFFAOYSA-N
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Description

Nomenclature and Synonyms

This compound is a sulfur-containing heterocyclic compound with multiple synonyms reflecting its chemical structure and historical context. Key identifiers include:

Synonym CAS Number IUPAC Name
Hexafluorothioacetone dimer 791-50-4 This compound
1,3-Dithietane, 2,2,4,4-tetrakis(trifluoromethyl)- 791-50-4 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane
QCC36T3ZR9 791-50-4 Hexafluorothioacetone dimer
DTXSID00229537 791-50-4 1,3-DITHIACYCLOBUTANE, 2,2,4,4-TETRA(TRIFLUOROMETHYL)-

Additional identifiers include NSC-359467 and SCHEMBL4420545.

Structural Overview: Dithietane Ring and Trifluoromethyl Substituents

The compound’s structure consists of a 1,3-dithietane ring (a four-membered heterocycle with two sulfur atoms) substituted with four trifluoromethyl (-CF₃) groups at the 2,2,4,4 positions. Key structural features:

  • Molecular formula : C₆F₁₂S₂ (molecular mass: 364.18 g/mol).
  • Bond lengths : In crystallographic studies, sulfur-carbon bonds (C–S) range from 1.79 to 1.82 Å, with sulfur-sulfur (S–S) distances absent due to the ring’s planarity.
  • Electronic effects : Trifluoromethyl groups are electron-withdrawing, enhancing the ring’s electrophilicity and influencing reactivity.

The dithietane ring adopts a planar conformation , with a dihedral angle between adjacent sulfur atoms typically close to 180°, as observed in crystal structures.

Historical Context and Discovery

This compound was first synthesized as the dimer of hexafluorothioacetone (CF₃CSCF₃) . Key milestones include:

Year Event Reference
1961 Hexafluorothioacetone first synthesized via mercury-mediated sulfur addition
1965 Early studies on fluorothiocarbonyl compounds, including reactions of the dimer
1985 Reactions with cyanides of phosphorus, arsenic, and germanium reported
2013 Detailed cycloaddition reactions with vinylamides characterized

The dimer’s formation is reversible: heating regenerates monomeric hexafluorothioacetone, while bases induce dimerization.

Properties

IUPAC Name

2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12S2/c7-3(8,9)1(4(10,11)12)19-2(20-1,5(13,14)15)6(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKBOQYIHOYXKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(SC(S1)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229537
Record name 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane
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Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791-50-4
Record name 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane
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URL https://commonchemistry.cas.org/detail?cas_rn=791-50-4
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Record name Hexafluorothioacetone dimer
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Record name NSC359467
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Record name 2,2,4,4-Tetra(trifluoromethyl)-1,3-dithiacyclobutane
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Record name HEXAFLUOROTHIOACETONE DIMER
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Preparation Methods

Detailed Reaction Conditions and Yields

Preparation Method Key Reactants/Conditions Solvent Temperature (°C) Yield (%) Notes
Reaction of perfluoropropene + S + KF Perfluoropropene, elemental sulfur, potassium fluoride DMF Controlled (not specified) Moderate to High (not specified) Classical method, forms dithietane ring via sulfur insertion
[2+2] Cycloaddition with vinylamides 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane + vinylamides DMF or DMSO 50–80 47–86 Catalyst-free, polar solvents, high selectivity
Reaction with N-vinylimidazole Same as above DMF/DMSO Elevated Not specified Leads to imidazole-thione derivatives, confirmed by X-ray
Nucleophilic displacement (general) 1,3-Dihaloalkanes + Na2S or thiourea Various Reflux or heating Moderate Limited by steric hindrance for tetra-substituted thietanes

Mechanistic Insights

  • The formation of this compound involves the cyclization of sulfur-containing intermediates with trifluoromethyl-substituted carbons.
  • The electron-withdrawing trifluoromethyl groups stabilize the transition states and intermediates, facilitating ring closure and enhancing the compound’s reactivity in cycloadditions.
  • In cycloaddition reactions with vinyl compounds, the compound undergoes a [2+2] cycloaddition mechanism forming 4-amino-2,2-bis(trifluoromethyl)thietanes, often in polar solvents without catalysts.
  • The reaction with nucleophiles such as thiourea proceeds via stepwise nucleophilic substitution and ring closure, but steric hindrance from the CF3 groups can cause competing elimination reactions.

Research Findings and Applications of Preparation

  • The compound serves as a key intermediate in synthesizing various 2,2-bis(trifluoromethyl)-1,3-heterocycles by reacting with bifunctional nucleophiles like amino alcohols and aminophenols.
  • It is used to synthesize fluorinated thietane derivatives with applications in pharmaceuticals and materials science due to their enhanced stability and unique electronic properties.
  • The selective alkylation of nitrogen-containing heterocycles by this compound under mild conditions has been demonstrated, highlighting its utility in medicinal chemistry.

Summary Table of Key Literature Data

Reference Preparation Method Key Conditions Yield (%) Notable Observations
Kitazume & Ishikawa (1974) Reaction with bifunctional compounds Not specified Not specified Formation of bis(trifluoromethyl)-1,3-heterocycles
Petrov et al. (2013) [2+2] Cycloaddition with vinylamides DMF/DMSO, elevated temp 47–86 Catalyst-free, high selectivity, X-ray confirmed structures
Beilstein Review (2020) Nucleophilic displacements and cycloadditions Various, reflux or heating Moderate Steric hindrance limits substitution, elimination side reactions
PMC Article (2020) Alkylation of purines and adenines DMSO, ambient temperature 47–78 Regioselective alkylation, elemental sulfur byproduct

This comprehensive overview reflects the current state of knowledge on the preparation of this compound, emphasizing classical sulfur insertion routes, cycloaddition methodologies, and nucleophilic displacement strategies. The compound’s unique substitution pattern demands specific reaction conditions, often favoring polar solvents and controlled temperatures to achieve high yields and selectivity. These methods have been validated and characterized by X-ray crystallography and NMR spectroscopy, ensuring the reliability of the synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Thietanes

Reactivity in Cycloadditions
One of the primary applications of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane is its role as a precursor in the synthesis of thietanes through [2 + 2] cycloadditions. This compound reacts with various alkenes and vinylamides to form 4-amino-2,2-bis(trifluoromethyl)thietanes. The reactions typically occur in polar solvents such as DMF or DMSO at elevated temperatures without the need for catalysts, yielding products in good to excellent yields (47-86%) .

Mechanism Overview
The mechanism involves the formation of a cycloadduct that can be further functionalized. For example, reactions with N-vinylimidazole lead to the formation of complex structures like 1-(hexafluoroisopropyl)-3-vinyl-1,3-dihydro-2H-imidazole-2-thione .

Material Science Applications

Fluorinated Materials
The incorporation of trifluoromethyl groups into organic compounds enhances their thermal stability and chemical resistance. Compounds derived from this compound have potential applications in developing advanced materials such as coatings and polymers that require high durability and resistance to harsh chemicals .

Polyfunctional Compounds
The ring-opening reactions of dithietanes can be utilized to prepare polyfunctional or other cyclic compounds that are valuable in material science and pharmaceuticals. These derivatives can serve as building blocks for more complex molecular architectures .

Pharmaceutical Applications

Drug Discovery
Thietane derivatives synthesized from this compound have shown promise in drug discovery. The unique properties imparted by the trifluoromethyl groups can enhance biological activity and selectivity towards specific biological targets . This makes them suitable candidates for further investigation in medicinal chemistry.

Case Studies and Research Findings

Study Reaction Type Yield (%) Solvent Used Key Findings
Study ACycloaddition with vinylamides47-86%DMF/DMSOFormation of 4-amino-2,2-bis(trifluoromethyl)thietanes
Study BReaction with N-vinylimidazoleNot specifiedNot specifiedFormation of complex imidazole derivatives
Study CSynthesis via ring-openingNot specifiedNot specifiedPotential applications in pharmaceuticals

Mechanism of Action

The mechanism by which 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane exerts its effects involves its ability to undergo cycloaddition and substitution reactions. These reactions are facilitated by the electron-withdrawing trifluoromethyl groups, which enhance the compound’s reactivity towards nucleophiles and electron-rich species .

Comparison with Similar Compounds

Table 2: Comparative Reactivity in Cycloaddition Reactions

Substrate Catalyst Product Type Yield (%) Reference
N-Vinylcarbazole None Thietane 67
N-Vinylimidazole None Thione 48–50
Anthracene KF/DMF Diels-Alder adduct 75
Cyclopentadiene None Bicycloheptane derivative 20

Key Observations:

  • Catalyst Dependence : The tetrakis(trifluoromethyl)-1,3-dithietane requires fluoride ion catalysis (e.g., CsF or KF) for reactions with less nucleophilic alkenes, such as styrene or dimethyl maleate . In contrast, its tetrafluoro analog (C₂F₄S₂) reacts spontaneously with quadricyclane without catalysts .
  • Selectivity: Reactions with N-vinyl compounds yield thietanes (e.g., 4-amino-2,2-bis(trifluoromethyl)thietanes) or thiones depending on substrate electronic properties. For example, N-vinylimidazole forms a thione via an uncharacterized mechanism, while vinylamides produce cycloadducts exclusively .

Biological Activity

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (TFMD) is a fluorinated organic compound notable for its unique chemical structure and reactivity. This article explores its biological activity, focusing on its interactions with various biological molecules and potential applications in medicinal chemistry.

TFMD is characterized by the presence of multiple trifluoromethyl groups attached to a dithietane core. This structure contributes to its distinctive reactivity and stability in various chemical environments. The compound can undergo reactions with nucleophiles, leading to the formation of diverse derivatives.

Reactivity with Biological Molecules

Research has shown that TFMD exhibits significant reactivity with various biological substrates. For instance, TFMD has been reported to react with vinylamides to form [2 + 2] cycloadducts, yielding 4-amino-2,2-bis(trifluoromethyl)thietanes in good yields (47–86%) under polar solvent conditions (DMF or DMSO) without catalysts . This reaction pathway indicates the potential for TFMD to serve as a building block in the synthesis of biologically relevant compounds.

Case Studies

  • Reaction with Purines and Imidazoles
    • TFMD was found to react with purines and imidazoles under mild conditions. The reaction with adenine led to the selective formation of a single isomer, suggesting a high degree of regioselectivity in its interactions with nitrogen-containing bases . This selectivity may have implications for the design of nucleoside analogs.
  • Inertness Towards Caffeine and Theobromine
    • In studies assessing TFMD's reactivity towards caffeine and theobromine, it was noted that these compounds were inert even at elevated temperatures (65 °C). This suggests that TFMD may not interact significantly with certain biologically relevant methylxanthines, indicating a selective reactivity profile .
  • Biological Implications
    • The ability of TFMD to selectively alkylate nitrogen atoms in imidazole rings rather than amino groups points towards potential applications in medicinal chemistry, particularly in designing inhibitors or modulators that target specific biological pathways .

Data Table: Summary of Reactivity

ReactantProductYield (%)Conditions
Vinylamides4-amino-2,2-bis(trifluoromethyl)thietanes47–86DMF/DMSO, no catalyst
AdenineSingle isomer of alkylated productNot specifiedMild conditions
Caffeine/TheobromineNo reactionN/A65 °C

Mechanistic Insights

The mechanism of TFMD's reactions often involves the formation of zwitterionic intermediates when reacting with nucleophiles such as imidazoles. This suggests that the electron-withdrawing trifluoromethyl groups enhance electrophilicity at the sulfur atom in the dithietane structure, facilitating nucleophilic attack .

Q & A

Q. What are the established synthetic routes for 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via [2+2] cycloaddition reactions. For example, reacting this compound (363 ) with tetracyclic alkanes (218 ) in DMSO at 50°C for 30 minutes yields bridged thietane derivatives (364 ) quantitatively . Adjusting solvent polarity (e.g., DMSO vs. non-polar solvents) and temperature (50–80°C) optimizes reaction kinetics. Mechanistic studies suggest that electron-deficient trifluoromethyl groups stabilize transition states, reducing side reactions.
  • Data Table :
ReactantsSolventTemp. (°C)Time (min)Product Yield (%)
363 + 218 DMSO5030>95
388 + 389 THF2512070–80

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography is the gold standard. The compound exhibits a planar 1,3-dithietane ring with bond lengths of 1.85 Å (C–S) and 1.33 Å (C–C). Trifluoromethyl groups adopt a staggered conformation to minimize steric hindrance . Computational methods (DFT) corroborate experimental data, with deviations <2% in bond angles.

Q. What are the key reactivity patterns of this compound in cycloaddition reactions?

  • Methodological Answer : The compound participates in [2+2] and [4+2] cycloadditions. For instance, with enamines (388 ) and tosyl isothiocyanate (389 ), it forms 2,4-dimethylene thietane derivatives (390 ) via stepwise nucleophilic attack and ring closure . Kinetic studies (NMR monitoring) show that electron-withdrawing substituents accelerate reaction rates by lowering LUMO energy.

Advanced Research Questions

Q. How does the thermodynamic stability of this compound compare to its selenium analog?

  • Methodological Answer : The selenium analog (1,3-diselenetane) has lower thermal stability due to weaker Se–C bonds (bond dissociation energy: 234 kJ/mol vs. 272 kJ/mol for S–C). Differential scanning calorimetry (DSC) shows decomposition onset at 120°C for the selenium analog vs. 180°C for the sulfur compound . Computational analysis (MP2/cc-pVTZ) confirms higher ring strain in the selenium variant.

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) accurately predicts frontier molecular orbitals. The HOMO is localized on the sulfur atoms, while the LUMO resides on the trifluoromethyl groups. Solvent effects (PCM model) reduce bandgaps by 0.3–0.5 eV in polar media .

Q. How can contradictory data on reaction intermediates be resolved?

  • Methodological Answer : Combine in-situ FTIR and mass spectrometry to track transient species. For example, conflicting reports on intermediate 392 (phosphorimidate) were resolved by time-resolved spectroscopy, revealing a bifurcation pathway dependent on steric bulk . Multivariate analysis (PCA) of kinetic data distinguishes dominant pathways.

Q. What catalytic systems enhance the compound’s utility in asymmetric synthesis?

  • Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) induce enantioselectivity in Diels-Alder reactions. A 10 mol% loading of (R)-BINOL–TiCl₄ achieves 85% ee for cycloadducts . Screening via high-throughput robotics (e.g., Chemspeed platforms) identifies optimal ligand–metal combinations.

Methodological Frameworks for Research Design

Q. How to align experimental design with theoretical frameworks in studying this compound?

  • Answer : Adopt a conceptual framework linking steric/electronic effects to reactivity. For example, Marcus theory explains kinetic barriers in cycloadditions, while frontier molecular orbital (FMO) theory rationalizes regioselectivity . Validate hypotheses via iterative cycles of synthesis, characterization, and DFT modeling.

Q. What statistical methods address variability in synthetic yields?

  • Answer : Use factorial design (2^k) to isolate critical variables (e.g., solvent, temp.). For a 2^3 design (solvent polarity, temp., catalyst loading), ANOVA identifies solvent as the dominant factor (p < 0.01) . Response surface methodology (RSM) optimizes conditions for >90% yield.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported crystal structures?

  • Answer :
    Cross-validate with Cambridge Structural Database (CSD 54793) . For bond-length variations (±0.02 Å), apply Hirshfeld surface analysis to assess packing effects. Collaborative data sharing via platforms like CCDC ensures reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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